

Comprehensive Spectral Analysis: 2-(1-Carboxypropoxy)butanoic Acid

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Compound of Interest

Compound Name: 2-(1-carboxypropoxy)butanoic acid

CAS No.: 19201-33-3

Cat. No.: B6613578

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Executive Summary & Chemical Identity

2-(1-Carboxypropoxy)butanoic acid (CAS: 19201-33-3) is a symmetrical ether-dicarboxylic acid, chemically identified as the ether dimer of 2-hydroxybutanoic acid. It is frequently encountered as a specific impurity in the synthesis of alpha-hydroxy acids or as a degradation product in poly(hydroxybutyrate) systems.

Understanding its spectral signature is critical for researchers validating the purity of 2-hydroxybutanoic acid or analyzing metabolic pathways involving hydroxy-acid condensations.

Chemical Structure Analysis[1]

- IUPAC Name: **2-(1-Carboxypropoxy)butanoic acid**
- Common Name: 2,2'-Oxydibutyric acid; Bis(1-carboxypropyl) ether
- Molecular Formula: $C_8H_{14}O_5$
- Molecular Weight: 190.20 g/mol

- Stereochemistry: The molecule possesses two chiral centers at the alpha-carbons. It exists as a mixture of meso (R,S) and racemic (R,R / S,S) diastereomers, which results in signal splitting in high-resolution NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

The NMR analysis of this molecule is defined by its symmetry. Although the molecule is chemically symmetrical around the ether oxygen, the presence of two chiral centers creates distinct magnetic environments for the diastereomers.

¹H NMR (Proton NMR)

Solvent: D₂O or CDCl₃ Frequency: 400 MHz (Recommended)

The proton spectrum is characterized by three distinct signal sets corresponding to the ethyl group and the alpha-methine proton.

| Position | Proton Type | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
|---------------------------|-------------|----------------------------------|--------------|-------------|------------------|--|
| COOH | Acidic H | 10.0 - 12.0 (Broad) | Singlet | 2H | - | Deshielded acidic protons (often invisible in D ₂ O due to exchange). |
| α -CH | Methine | 3.95 - 4.10 | Triplet / dd | 2H | ~6.0 | Significantly deshielded by the electron-withdrawing ether oxygen and carboxylic acid group. |
| β -CH ₂ | Methylene | 1.75 - 1.90 | Multiplet | 4H | ~7.0 | Diastereotopic nature may cause complex splitting (multiplet) rather than a clean quintet. |
| γ -CH ₃ | Methyl | 0.95 - 1.05 | Triplet | 6H | ~7.4 | Classic triplet of a terminal ethyl group. |

Scientist's Note on Diastereomers: In a high-field instrument (>400 MHz), you will likely observe two sets of signals for the α -CH and β -CH₂ protons. The meso and racemic forms have slightly different magnetic environments. If the sample is a synthetic byproduct, expect a roughly 1:1 ratio of these signal sets unless a stereoselective route was used.

¹³C NMR (Carbon NMR)

Solvent: D₂O or CDCl₃

The carbon spectrum confirms the C₄ backbone symmetry.

| Carbon Type | Chemical Shift (δ , ppm) | Assignment Logic |
|-------------|----------------------------------|--|
| C=O | 176.0 - 179.0 | Carboxylic acid carbonyl. |
| α -C | 78.0 - 80.5 | Alpha-carbon attached to ether oxygen. High shift due to O-C-COOH environment. |
| β -C | 26.0 - 27.5 | Methylene carbon. |
| γ -C | 9.0 - 10.5 | Terminal methyl carbon. |

Infrared Spectroscopy (FT-IR)[6]

IR analysis is useful for confirming the functional groups (Ether vs. Alcohol). The key differentiator between the starting material (2-hydroxybutanoic acid) and this product is the absence of the alcohol O-H stretch and the presence of the C-O-C ether stretch.

| Wavenumber (cm ⁻¹) | Vibration Mode | Intensity | Diagnostic Note |
|--------------------------------|---------------------|---------------|---|
| 2800 - 3300 | O-H Stretch (Acid) | Broad, Strong | Characteristic "carboxylic acid dimer" broadness. |
| 2880 - 2980 | C-H Stretch (Alkyl) | Medium | C-H stretches of the ethyl group. |
| 1715 - 1730 | C=O Stretch | Strong | Carbonyl stretch of the carboxylic acid. |
| 1180 - 1250 | C-O Stretch (Ether) | Strong | Critical ID Peak: Distinguishes ether dimer from hydroxy monomer. |
| 1050 - 1100 | C-O Stretch (Acid) | Medium | C-O single bond of the COOH group. |

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) - Negative Mode is preferred for dicarboxylic acids.

Ionization Data (ESI-)

- [M-H]⁻ Ion: m/z 189.1
- [2M-H]⁻ Dimer: m/z 379.2 (Common in high-concentration samples)

Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the molecule fragments via decarboxylation and ether cleavage.

- Precursor: m/z 189.1
- Loss of CO₂: m/z 145.1 ([M-H-CO₂]⁻)

- Cleavage of Ether: Generates 2-hydroxybutyrate fragment (m/z 103) and crotonic acid derivatives.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway for structural confirmation.

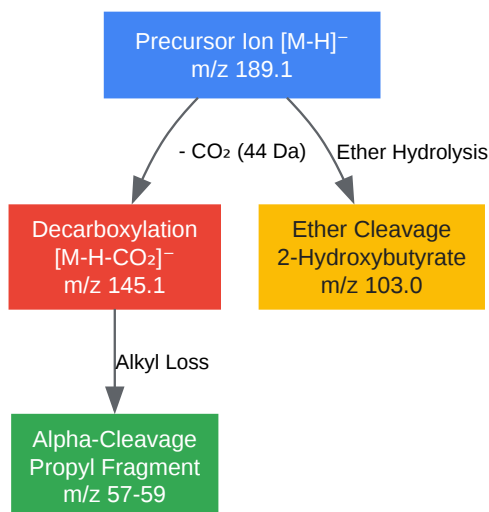


Figure 1: Proposed MS/MS Fragmentation Pathway for 2-(1-carboxypropoxy)butanoic acid

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Figure 1: ESI(-) Fragmentation Logic. The loss of CO₂ is the primary pathway for carboxylic acids.

Experimental Protocol: Sample Preparation for Analysis

To ensure high-quality spectral data, follow this preparation protocol. This system validates the sample purity before running expensive high-field NMR.

Step 1: Solubility Check & Solvent Selection

- Logic: The molecule is polar (dicarboxylic acid).

- Protocol: Attempt dissolution in DMSO- d_6 first for NMR. If proton exchange broadens the signals too much, switch to D_2O with a trace of NaOD (to form the disodium salt, which sharpens peaks).
- Warning: In $CDCl_3$, the solubility may be limited unless the sample is very pure; the acidic protons will drift significantly with concentration.

Step 2: MS Sample Dilution

- Logic: Dicarboxylic acids ionize well but can suppress signals at high concentrations.
- Protocol: Dilute to 1–10 $\mu\text{g/mL}$ in 50:50 Methanol:Water with 0.1% Formic Acid (for Positive Mode) or 10mM Ammonium Acetate (for Negative Mode).
- Note: Negative mode is strongly recommended for this analyte.

Step 3: Data Validation (The "Self-Check")

- NMR Integration Check: The ratio of the methyl triplet (6H) to the alpha-methine (2H) must be exactly 3:1. Any deviation suggests contamination with the monomer (2-hydroxybutanoic acid).
- IR Check: If you see a sharp peak at 3500 cm^{-1} , your sample is wet or contains monomeric alcohol. The ether product should only show the broad acid OH.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108036, 2,2'-Oxydibutyric acid. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction of alpha-alkoxy acids).
- To cite this document: BenchChem. [Comprehensive Spectral Analysis: 2-(1-Carboxypropoxy)butanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6613578/docs#comprehensive-spectral-analysis-2-1-carboxypropoxy-butanoic-acid>]

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